molecular formula C24H30N4O4S B2929826 1-(4-methylphenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}pyrrolidine-3-carboxamide CAS No. 904831-57-8

1-(4-methylphenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}pyrrolidine-3-carboxamide

Cat. No.: B2929826
CAS No.: 904831-57-8
M. Wt: 470.59
InChI Key: ZFCXHQQFODQNID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methylphenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}pyrrolidine-3-carboxamide (CAS 904831-57-8) is a high-purity chemical compound offered for research and development applications. This complex molecule, with a molecular formula of C24H30N4O4S and a molecular weight of 470.59 g/mol, features a hybrid structure incorporating both pyrrolidine-2,5-dione (succinimide) and phenylpiperazine pharmacophores . These core structures are recognized as significant backbones in medicinal chemistry and are present in various pharmacologically active compounds . Scientific literature indicates that compounds sharing this structural framework, particularly 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones, have demonstrated promising anticonvulsant activity in preclinical models . These related molecules have shown efficacy in standard seizure tests such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens, as well as in the 6-Hz psychomotor seizure model, which is used to identify treatments for therapy-resistant epilepsy . The presence of the sulfonyl group in the structure may influence the compound's properties and interaction with biological targets. This product is intended for research purposes by qualified laboratory professionals. It is not for diagnostic or therapeutic use in humans or animals. Researchers can leverage this compound for investigations in neuroscience, medicinal chemistry, and drug discovery, particularly in the exploration of new therapeutic agents for central nervous system disorders.

Properties

IUPAC Name

1-(4-methylphenyl)-5-oxo-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O4S/c1-19-7-9-22(10-8-19)28-18-20(17-23(28)29)24(30)25-11-16-33(31,32)27-14-12-26(13-15-27)21-5-3-2-4-6-21/h2-10,20H,11-18H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCXHQQFODQNID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCCS(=O)(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-methylphenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}pyrrolidine-3-carboxamide , often referred to as a piperazine derivative, has garnered interest due to its potential biological activities. This article synthesizes current research findings regarding its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure

The compound is characterized by a complex structure that includes a pyrrolidine ring, a sulfonamide group, and phenyl substituents. This unique configuration suggests potential interactions with various biological targets.

Research indicates that this compound may exhibit multiple mechanisms of action:

  • Dopamine Receptor Modulation : Similar compounds have shown activity as dopamine transporter inhibitors, suggesting that this compound may influence dopaminergic signaling pathways, which are crucial in mood regulation and neuropsychiatric disorders .
  • Serotonin Receptor Interaction : The presence of the piperazine moiety hints at possible interactions with serotonin receptors, which could contribute to anxiolytic or antidepressant effects .

Biological Activity Data

A summary of key findings regarding the biological activity of the compound is presented in the following table:

Activity Effect Reference
Dopamine Transport InhibitionIC50 values in low nanomolar range
Serotonin Transport InhibitionModerate inhibition observed
Anticancer ActivityCytotoxic effects on cancer cell lines
Neuroprotective EffectsPotential protective effects in neurodegeneration models

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds, providing insights into the potential activity of this specific derivative:

  • Antineoplastic Activity : In vitro studies demonstrated that similar piperazine derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating that this compound might also possess anticancer properties .
  • Neuropharmacological Effects : Research on analogs has shown that they can enhance locomotor activity in animal models, suggesting stimulant properties which may be relevant for conditions like ADHD or narcolepsy .
  • Tachykinin Antagonism : Some derivatives have been identified as tachykinin antagonists, which could imply utility in treating conditions associated with excessive tachykinin signaling, such as asthma or chronic pain syndromes .

Comparison with Similar Compounds

Compound A : 1-(4-Fluorophenyl)-5-oxo-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide ()

  • Key Differences :
    • The 4-methylphenyl group in the target compound is replaced with a 4-fluorophenyl moiety.
    • The sulfonylethyl-4-phenylpiperazine chain is substituted with a thiadiazolyl-isopropyl group.
  • The thiadiazole ring may confer metabolic stability compared to the sulfonyl-piperazine group .

Compound B : N-[2-(1H-Indol-3-yl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide ()

  • Key Differences :
    • The 4-methylphenyl group is replaced with a 4-methoxyphenyl substituent.
    • The sulfonylethyl-piperazine chain is substituted with an indole-ethyl group.
  • Implications: Methoxy groups can improve solubility but may reduce membrane permeability.

Compound C : 1-(2-methylphenyl)-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide ()

  • Key Differences :
    • The 4-methylphenyl group is replaced with a 2-methylphenyl substituent.
    • The sulfonylethyl-piperazine chain is substituted with a sulfamoylphenyl group.
  • Implications :
    • Steric hindrance from the 2-methyl group may alter binding orientation.
    • The sulfamoyl group could enhance interactions with charged residues in enzyme active sites .

Compound D : 1-(4-Fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide ()

  • Key Differences :
    • The sulfonylethyl-piperazine chain is replaced with a pyridinyl group.
  • Implications :
    • Pyridine’s aromatic nitrogen may participate in coordination bonds with metal ions in catalytic sites, a feature absent in the target compound .

Pharmacological Potential

  • While direct activity data for the target compound is unavailable, structural parallels to compounds with documented biological activity (e.g., thiadiazoles in as kinase inhibitors) suggest possible applications in neurodegenerative disorders or inflammation .

Notes

  • The comparisons are based on structural data from peer-reviewed chemical databases and synthesis protocols.
  • Biological activity predictions are speculative and require experimental validation.
  • Missing pharmacological data for the target compound highlights a gap in current literature.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.